2-Cyano-3,3-bis(methylthio)acrylamide
Description
2-Cyano-3,3-bis(methylthio)acrylamide (CAS: 17823-69-7) is a sulfur-containing acrylamide derivative with the molecular formula C₆H₈N₂OS₂ and molecular weight 188.27 g/mol. It is synthesized via a multi-step process involving the reaction of 2-cyano-N-arylacetamide with carbon disulfide and methyl iodide in the presence of potassium carbonate . The compound exhibits a melting point of 101–102°C and a predicted boiling point of 349.7±42.0°C . Its structure features a cyano group, two methylthio substituents, and an acrylamide backbone, making it a versatile intermediate in heterocyclic chemistry, particularly for synthesizing pyrazole and pyrimidine derivatives with biological activities .
Properties
IUPAC Name |
2-cyano-3,3-bis(methylsulfanyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRISBXJSAYCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372688 | |
| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-69-7 | |
| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-3,3-bis(methylthio)acrylamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyanoacetamide with carbon disulfide and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, leading to the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,3-bis(methylthio)acrylamide undergoes various types of chemical reactions, including:
Substitution Reactions: The methylthio groups can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Electrophiles: Such as halogens for addition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted acrylamides can be formed.
Addition Products: Cyano group addition products.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The acrylamide moiety, particularly derivatives like 2-cyano-3,3-bis(methylthio)acrylamide, has been extensively studied for its biological activities. Compounds containing this moiety have exhibited a wide range of therapeutic effects, including:
- Antitumor Activity : Acrylamide derivatives have been shown to possess anticancer properties. For instance, studies have demonstrated that compounds derived from acrylamide can inhibit tumor cell growth more effectively than standard chemotherapeutic agents like 5-fluorouracil in various human tumor cell lines (e.g., HepG2, HCT116, MCF7) .
- Inhibition of Protein Targets : The electrophilic nature of acrylamides allows them to act as Michael acceptors, facilitating covalent binding to nucleophilic residues in proteins. This property is exploited in designing targeted covalent inhibitors for proteins involved in cancer and other diseases . For example, the incorporation of nitrile groups enhances the interaction with nucleophilic residues, improving the efficacy of these compounds .
Anti-Infective Research
Host Immunomodulation
Recent studies have explored the potential of this compound and related compounds as anti-infective agents. Research indicates that certain derivatives can inhibit intracellular replication of pathogens such as L. monocytogenes in macrophages. This suggests their potential role as host immunomodulators with favorable drug-like properties .
Synthetic Methodologies
Synthesis and Functionalization
The synthesis of this compound typically involves reactions between 2-cyanoacetamide derivatives and various reagents under basic conditions. Notable methodologies include:
- Michael Addition Reactions : The compound can be synthesized via Michael addition reactions where nucleophiles react with the electrophilic acrylamide structure . This reactivity is crucial for developing new therapeutic agents.
- Dithiolate Intermediates : The reaction of 2-cyanoacetamide derivatives with carbon disulfide leads to dithiolate intermediates that can further react to yield bis(methylthio) derivatives . This synthetic route is valuable for creating complex molecular architectures.
Case Study 1: Anticancer Activity
A study evaluated a series of acrylamide derivatives against various cancer cell lines, demonstrating that certain compounds exhibited IC50 values significantly lower than established drugs like etoposide. This highlights the potential for developing new anticancer therapies based on the acrylamide scaffold .
Case Study 2: Anti-infective Properties
Research conducted on a library of small-molecule DUB inhibitors revealed that specific derivatives of 2-cyano-3-acrylamide could effectively inhibit intracellular pathogens in macrophages. These findings support further exploration into their use as immunomodulatory agents .
Mechanism of Action
The mechanism of action of 2-Cyano-3,3-bis(methylthio)acrylamide involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methylthio groups can undergo oxidation and reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular pathways .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 2-cyano-3,3-bis(methylthio)acrylamide with key analogues:
Key Observations :
Key Observations :
- The use of DMSO instead of DMF in ester synthesis improves yields (75–85%) due to better solubility of intermediates .
- Trifluoromethyl-substituted derivatives require stoichiometric methyl iodide and extended reaction times (~4 hours) .
- Cyclization with hydrazine hydrate consistently yields pyrazole derivatives (60–75%), critical for biological activity .
Key Observations :
- The parent compound exhibits potent antimalarial activity (IC₅₀: 1.2 µM), likely due to its ability to disrupt heme detoxification in Plasmodium .
- Pyrimido-pyrimidine derivatives show broad-spectrum antibacterial activity, with MIC values as low as 12.5 µg/mL against S. aureus .
- Trifluoromethyl groups in AP-series compounds enhance antifungal potency (MIC: 6.25 µg/mL) by improving target binding .
Biological Activity
2-Cyano-3,3-bis(methylthio)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
This compound features a unique structure that includes a cyano group and two methylthio groups attached to an acrylamide backbone. This configuration allows for various chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 100 |
| P. aeruginosa | 50 |
| S. aureus | 125 |
| S. pyogenes | 125 |
| C. albicans | >1000 |
| A. niger | >1000 |
| A. clavatus | >1000 |
These results indicate that while it is effective against certain bacteria, its antifungal activity appears less potent.
Antitumor Activity
Research has highlighted the anticancer potential of this compound across various human solid tumor cell lines. The compound has been found to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment.
Case Study: Antitumor Effects
In a study published in Bioorganic & Medicinal Chemistry, derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key cellular pathways involved in tumor growth and survival .
Other Therapeutic Properties
Beyond its antimicrobial and anticancer activities, this compound has also been investigated for:
- Anti-inflammatory effects: Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antiviral activity: Preliminary studies suggest activity against certain viral strains, although further research is needed to confirm these findings .
The biological activity of this compound is largely attributed to its ability to form reactive intermediates through nucleophilic addition reactions. The cyano group acts as an electrophile, enabling interactions with various biological molecules, which can modulate enzymatic activities and cellular signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Cyano-3,3-bis(methylthio)acrylamide?
- Synthesis : Utilize Michael addition reactions, as demonstrated in the preparation of pyrimidine derivatives. For example, combine ethyl cyanoacetate (Michael donor) with urea (Michael acceptor) in the presence of K₂CO₃ in DMF under reflux conditions . Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield.
- Characterization : Employ IR spectroscopy to confirm nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) functional groups. Use ¹H NMR (200 MHz, CDCl₃) to resolve methylthio (-SCH₃) protons (δ ~2.5 ppm) and acrylamide backbone signals. Elemental analysis (C, H, N, S) should align with the molecular formula C₆H₈N₂OS₂ .
Q. How can researchers validate the physicochemical properties of this compound?
- Melting Point : Experimental determination via differential scanning calorimetry (DSC) is critical, as the predicted range (101–102°C) may vary due to polymorphism or impurities .
- Stability : Conduct accelerated stability studies under varying storage conditions (2–8°C, dark) to assess decomposition pathways. Monitor via HPLC-MS for degradation products like cyanoacetic acid derivatives .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving this compound?
- Reactivity : The compound acts as a Michael acceptor due to its α,β-unsaturated carbonyl system. Computational studies (DFT) can model charge distribution and predict regioselectivity in nucleophilic additions .
- Synthetic Applications : Explore its use in heterocyclic synthesis (e.g., pyrimidines, thiophenes) by coupling with amines or thiols. For example, reflux with substituted anilines yields acrylamide derivatives with potential bioactivity .
Q. What methodologies are suitable for evaluating the bioactivity of this compound?
- Antioxidant Activity : Perform DPPH radical scavenging assays (IC₅₀ determination) and compare with reference antioxidants like ascorbic acid. Use UV-Vis spectroscopy to quantify radical inhibition at 517 nm .
- Anti-inflammatory Potential : Employ carrageenan-induced rat paw edema models. Administer derivatives at 50–100 mg/kg and measure edema reduction over 6 hours .
Q. How can researchers address contradictions in toxicological data for acrylamide derivatives?
- In Vitro Toxicity : Use MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity. Compare results with structurally related acrylamides (e.g., 3-(methylthio)acrylamide) that exhibit low acute toxicity .
- Mutagenicity Screening : Conduct Ames tests with Salmonella typhimurium strains (TA98, TA100) to evaluate genotoxic risk. Note that acrylamide itself is mutagenic, but substituents (e.g., methylthio groups) may mitigate DNA adduct formation .
Q. What strategies optimize derivatization for material science or drug discovery?
- Functionalization : Introduce electron-withdrawing groups (e.g., halogens) at the acrylamide β-position to enhance electrophilicity. Coupling with PEGylated amines improves aqueous solubility for biomedical applications .
- Catalytic Applications : Immobilize the compound on silica supports to study its role in asymmetric catalysis. Test enantioselectivity in aldol reactions using chiral ligands .
Data Contradictions and Mitigation
- Predicted vs. Experimental Properties : Discrepancies in boiling point (predicted: 349.7°C) may arise from decomposition at high temperatures. Use thermogravimetric analysis (TGA) to determine actual thermal stability .
- Bioactivity Variability : Inconsistent anti-inflammatory results across analogs may reflect substituent effects. Apply QSAR models to correlate electronic parameters (Hammett σ) with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
